N-[3-[[2-(3-benzyl-2,5-dioxoimidazolidin-1-yl)-4,4-dimethyl-3-oxopentanoyl]amino]-4-methoxyphenyl]octadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-[[2-(3-benzyl-2,5-dioxoimidazolidin-1-yl)-4,4-dimethyl-3-oxopentanoyl]amino]-4-methoxyphenyl]octadecanamide is a complex organic compound with a molecular formula of C42H62N4O6 and a molecular weight of 719 g/mol. This compound is characterized by its intricate structure, which includes multiple functional groups such as imidazolidine, dioxo, and methoxyphenyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-[3-[[2-(3-benzyl-2,5-dioxoimidazolidin-1-yl)-4,4-dimethyl-3-oxopentanoyl]amino]-4-methoxyphenyl]octadecanamide involves multiple steps. One common synthetic route includes the reaction of 1-benzyl-2-(1-naphthyl)-4,5-dihydro-1H-imidazole with methyl propiolate in a domino-reaction, yielding the desired compound in high yield . The reaction conditions typically involve refluxing in an organic solvent such as o-xylene under aerobic conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-[3-[[2-(3-benzyl-2,5-dioxoimidazolidin-1-yl)-4,4-dimethyl-3-oxopentanoyl]amino]-4-methoxyphenyl]octadecanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3-[[2-(3-benzyl-2,5-dioxoimidazolidin-1-yl)-4,4-dimethyl-3-oxopentanoyl]amino]-4-methoxyphenyl]octadecanamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anticonvulsant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of epilepsy and other neurological disorders.
Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[3-[[2-(3-benzyl-2,5-dioxoimidazolidin-1-yl)-4,4-dimethyl-3-oxopentanoyl]amino]-4-methoxyphenyl]octadecanamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects . For example, it has been shown to interact with GABA receptors, enhancing their inhibitory effects and thereby exerting anticonvulsant activity .
Comparison with Similar Compounds
N-[3-[[2-(3-benzyl-2,5-dioxoimidazolidin-1-yl)-4,4-dimethyl-3-oxopentanoyl]amino]-4-methoxyphenyl]octadecanamide can be compared with other similar compounds such as:
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1): This compound also exhibits anticonvulsant properties and has a similar hybrid structure.
Methyl (2E)-3-[3-Benzyl-2-(3-methoxy-3-oxoprop-1-yn-1-yl)-2-(1-naphthyl)imidazolidine-1-yl]acrylate: Another compound with a propargylamine moiety, used as a synthetic precursor for various heterocyclic compounds. The uniqueness of this compound lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
142776-95-2 |
---|---|
Molecular Formula |
C42H62N4O6 |
Molecular Weight |
719 g/mol |
IUPAC Name |
N-[3-[[2-(3-benzyl-2,5-dioxoimidazolidin-1-yl)-4,4-dimethyl-3-oxopentanoyl]amino]-4-methoxyphenyl]octadecanamide |
InChI |
InChI=1S/C42H62N4O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-26-36(47)43-33-27-28-35(52-5)34(29-33)44-40(50)38(39(49)42(2,3)4)46-37(48)31-45(41(46)51)30-32-24-21-20-22-25-32/h20-22,24-25,27-29,38H,6-19,23,26,30-31H2,1-5H3,(H,43,47)(H,44,50) |
InChI Key |
KHSLUUMZDCBMJF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C(C(=O)C(C)(C)C)N2C(=O)CN(C2=O)CC3=CC=CC=C3 |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C(C(=O)C(C)(C)C)N2C(=O)CN(C2=O)CC3=CC=CC=C3 |
Synonyms |
1-Imidazolidineacetamide, alpha-(2,2-dimethyl-1-oxopropyl)-N-[2-methoxy-5-[(1-oxooctadecyl)amino]phenyl]-2,5dioxo-3-(phenylmethyl) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.